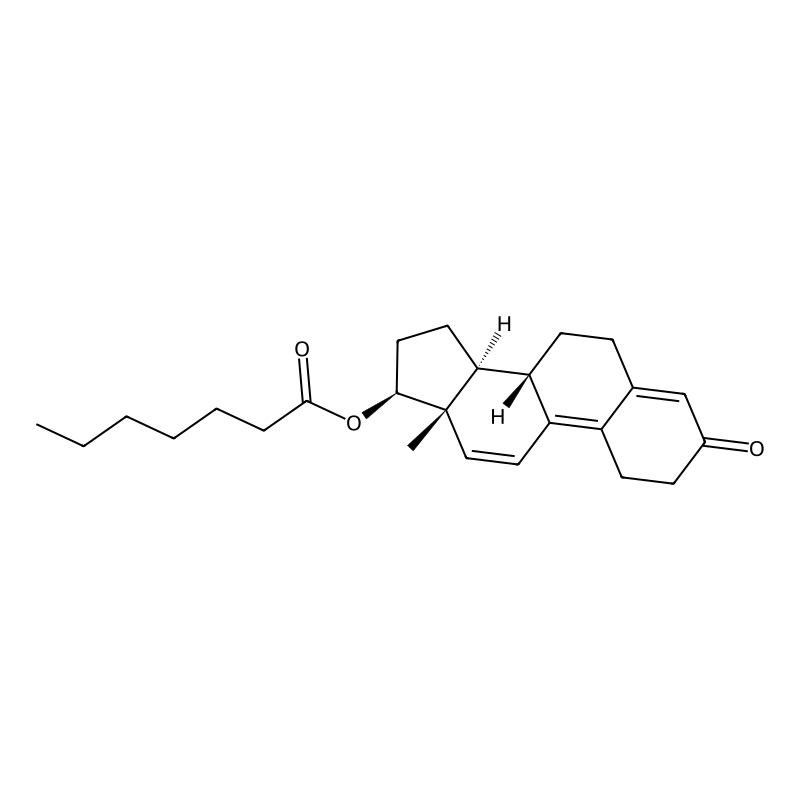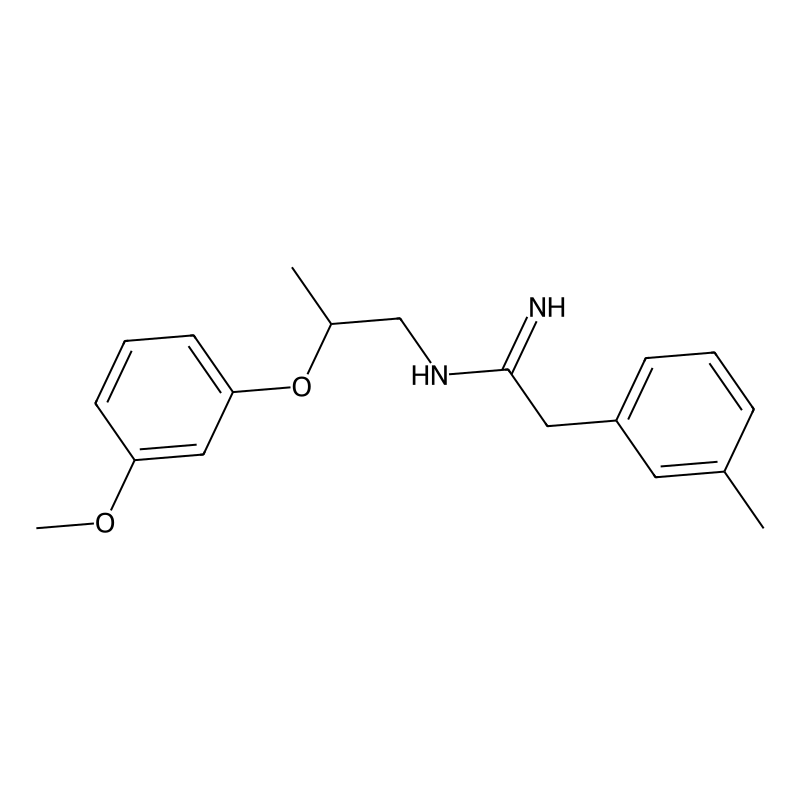1-(dimethoxymethyl)-4-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Dimethoxymethyl)-4-methylbenzene, also known by its CAS number 3395-83-3, is an organic compound characterized by a benzene ring substituted with a dimethoxymethyl group and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 166.221 g/mol. The compound is typically a colorless liquid with a pleasant odor, making it suitable for various applications in chemistry and industry.
Uniqueness
1-(Dimethoxymethyl)-4-methylbenzene is unique due to its combination of an aromatic ring and a dimethoxymethyl group. This dual functionality allows it to participate in a wide range of
The synthesis of 1-(dimethoxymethyl)-4-methylbenzene can be achieved through several methods:
- Acetal Formation: One common method involves reacting p-tolualdehyde with methanol in the presence of an acid catalyst. This reaction forms an intermediate hemiacetal, which is subsequently converted into the acetal.
- Industrial Production: In industrial settings, continuous flow reactors are often employed for efficient mixing and reaction control. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used to drive the reaction to completion, followed by purification through distillation or recrystallization.
1-(Dimethoxymethyl)-4-methylbenzene has various applications across different fields:
- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for its role in studying enzyme-catalyzed reactions involving acetals.
- Medicine: Potential precursor for pharmaceutical compounds under investigation.
- Industry: Employed in producing fragrances and flavoring agents due to its aromatic properties.
Interaction studies of 1-(dimethoxymethyl)-4-methylbenzene focus on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The compound's mechanism of action involves hydrolysis under acidic or basic conditions, leading to the formation of p-tolualdehyde, which can participate in further chemical transformations.
Several compounds share structural similarities with 1-(dimethoxymethyl)-4-methylbenzene, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Dimethoxymethane | Lacks aromatic ring; simple ether structure | No aromatic properties; primarily used as a solvent |
| p-Tolualdehyde | Aldehyde form of the compound | Reactive carbonyl group; used in organic synthesis |
| p-Toluic Acid | Carboxylic acid derivative | Contains a carboxyl group; used in various
XLogP3 1.9
Other CAS
3395-83-3
General Manufacturing Information
Benzene, 1-(dimethoxymethyl)-4-methyl-: ACTIVE
Dates
Modify: 2023-08-19
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








